Cas no 464196-98-3 ((2Z)-3-(4-chlorophenyl)-2-cyano-N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}prop-2-enamide)

(2Z)-3-(4-chlorophenyl)-2-cyano-N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}prop-2-enamide structure
464196-98-3 structure
商品名:(2Z)-3-(4-chlorophenyl)-2-cyano-N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}prop-2-enamide
CAS番号:464196-98-3
MF:C21H16ClN3OS
メガワット:393.889242172241
CID:6369812
PubChem ID:18554715

(2Z)-3-(4-chlorophenyl)-2-cyano-N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}prop-2-enamide 化学的及び物理的性質

名前と識別子

    • (2Z)-3-(4-chlorophenyl)-2-cyano-N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}prop-2-enamide
    • (Z)-3-(4-chlorophenyl)-2-cyano-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
    • (E)-3-(4-chlorophenyl)-2-cyano-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
    • 2-Propenamide, 3-(4-chlorophenyl)-2-cyano-N-[5-[(4-methylphenyl)methyl]-2-thiazolyl]-
    • AKOS024598058
    • (Z)-3-(4-chlorophenyl)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)acrylamide
    • 464196-98-3
    • F0708-0632
    • (2Z)-3-(4-chlorophenyl)-2-cyano-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}prop-2-enamide
    • インチ: 1S/C21H16ClN3OS/c1-14-2-4-16(5-3-14)11-19-13-24-21(27-19)25-20(26)17(12-23)10-15-6-8-18(22)9-7-15/h2-10,13H,11H2,1H3,(H,24,25,26)
    • InChIKey: QHQOXOSDVUTGLJ-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=NC=C(CC2=CC=C(C)C=C2)S1)(=O)C(C#N)=CC1=CC=C(Cl)C=C1

計算された属性

  • せいみつぶんしりょう: 393.0702610g/mol
  • どういたいしつりょう: 393.0702610g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 586
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6
  • トポロジー分子極性表面積: 94Ų

じっけんとくせい

  • 密度みつど: 1.351±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 4.57±0.70(Predicted)

(2Z)-3-(4-chlorophenyl)-2-cyano-N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}prop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0708-0632-20μmol
(2Z)-3-(4-chlorophenyl)-2-cyano-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}prop-2-enamide
464196-98-3 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0708-0632-5mg
(2Z)-3-(4-chlorophenyl)-2-cyano-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}prop-2-enamide
464196-98-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0708-0632-25mg
(2Z)-3-(4-chlorophenyl)-2-cyano-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}prop-2-enamide
464196-98-3 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0708-0632-40mg
(2Z)-3-(4-chlorophenyl)-2-cyano-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}prop-2-enamide
464196-98-3 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0708-0632-1mg
(2Z)-3-(4-chlorophenyl)-2-cyano-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}prop-2-enamide
464196-98-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0708-0632-50mg
(2Z)-3-(4-chlorophenyl)-2-cyano-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}prop-2-enamide
464196-98-3 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0708-0632-10mg
(2Z)-3-(4-chlorophenyl)-2-cyano-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}prop-2-enamide
464196-98-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0708-0632-5μmol
(2Z)-3-(4-chlorophenyl)-2-cyano-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}prop-2-enamide
464196-98-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0708-0632-10μmol
(2Z)-3-(4-chlorophenyl)-2-cyano-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}prop-2-enamide
464196-98-3 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0708-0632-15mg
(2Z)-3-(4-chlorophenyl)-2-cyano-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}prop-2-enamide
464196-98-3 90%+
15mg
$89.0 2023-05-17

(2Z)-3-(4-chlorophenyl)-2-cyano-N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}prop-2-enamide 関連文献

(2Z)-3-(4-chlorophenyl)-2-cyano-N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}prop-2-enamideに関する追加情報

Introduction to (2Z)-3-(4-chlorophenyl)-2-cyano-N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}prop-2-enamide and Its Significance in Modern Chemical Biology

The compound with the CAS number 464196-98-3 and the product name (2Z)-3-(4-chlorophenyl)-2-cyano-N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}prop-2-enamide represents a fascinating molecule in the realm of chemical biology. This compound, characterized by its intricate structure, has garnered significant attention due to its potential applications in pharmaceutical research and drug development. The molecular framework of this compound incorporates several key functional groups, including a cyano group, a chlorophenyl ring, and a thiazole moiety, which collectively contribute to its unique chemical properties and biological activities.

In recent years, there has been a growing interest in the development of novel therapeutic agents that target various diseases. The compound in question has been extensively studied for its pharmacological properties, particularly its ability to interact with biological targets. The presence of the cyano group and the chlorophenyl ring suggests that this molecule may exhibit inhibitory effects on certain enzymes or receptors, making it a promising candidate for further investigation. Additionally, the thiazole ring is known to be a crucial structural element in many bioactive compounds, often contributing to their binding affinity and selectivity.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research indicates that molecules with similar structural features have shown efficacy in treating conditions such as inflammation, pain, and neurological disorders. The (2Z)-3-(4-chlorophenyl)-2-cyano-N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}prop-2-enamide structure may modulate specific signaling pathways by interacting with key proteins or nucleic acids. This interaction could lead to the development of new drugs that offer improved therapeutic outcomes compared to existing treatments.

The synthesis of this compound involves complex organic reactions that require precise control over reaction conditions. The incorporation of multiple functional groups necessitates careful planning to ensure high yield and purity. Advances in synthetic methodologies have enabled researchers to produce this molecule with increasing efficiency, paving the way for larger-scale studies and commercialization efforts. The use of modern techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy has greatly enhanced the characterization of this compound, providing valuable insights into its structural integrity and chemical behavior.

In terms of biological activity, preliminary studies have suggested that this compound exhibits promising properties as an inhibitor of certain enzymes involved in disease pathways. For instance, it has been observed to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are known to play roles in inflammation and pain mediation. The ability of this molecule to modulate these enzymatic activities could make it a valuable tool in the development of anti-inflammatory drugs. Furthermore, its interaction with other biological targets may open up new avenues for treating conditions such as cancer and neurodegenerative diseases.

The field of chemical biology has seen significant advancements in recent years, largely driven by the development of innovative compounds like this one. Researchers are increasingly leveraging computational methods to predict the biological activity of molecules before they are synthesized in the lab. This approach not only saves time but also reduces costs associated with experimental trials. By integrating computational modeling with traditional wet chemistry techniques, scientists can accelerate the discovery process and identify lead compounds more efficiently.

The importance of interdisciplinary collaboration cannot be overstated when it comes to advancing our understanding of complex biological systems. Chemists, biologists, pharmacologists, and computer scientists must work together to unravel the mysteries behind disease mechanisms and develop effective treatments. The study of compounds like (2Z)-3-(4-chlorophenyl)-2-cyano-N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}prop-2-enamide exemplifies this collaborative effort. By combining expertise from various disciplines, researchers can gain deeper insights into how these molecules interact with biological systems and how they can be optimized for therapeutic use.

Looking ahead, the future prospects for this compound are exciting and multifaceted. Ongoing research aims to further refine its structure to enhance its pharmacological properties while minimizing potential side effects. Techniques such as structure-activity relationship (SAR) studies will be instrumental in guiding these efforts by providing quantitative data on how changes in the molecular structure affect biological activity. Additionally, preclinical studies will be crucial in evaluating the safety and efficacy of this compound before it can be tested in human trials.

The broader implications of this research extend beyond individual therapeutic applications. By developing novel compounds like this one, scientists are contributing to a deeper understanding of fundamental biological processes and laying the groundwork for future breakthroughs. The insights gained from studying molecules such as (2Z)-3-(4-chlorophenyl)-2-cyano-N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}prop-2-enamide may inspire new approaches to drug discovery and lead to more effective treatments for a wide range of diseases.

In conclusion, the compound with CAS number 464196-98-3 represents a significant advancement in chemical biology research. Its unique structural features and promising biological activities make it a valuable candidate for further investigation. As research continues to uncover new insights into its pharmacological properties, we can anticipate that this molecule will play an important role in shaping future therapeutic strategies. The collaborative efforts of scientists across various disciplines will be essential in realizing its full potential and translating laboratory discoveries into tangible medical benefits.

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